5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Description
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₁₃H₈BrN₂O₂S, with a phenylsulfonyl group at the 1-position and a bromine atom at the 5-position . The [2,3-c] ring junction distinguishes it from the more common [2,3-b] isomers, altering electronic distribution and intermolecular interactions.
Synthesis: The compound is typically synthesized via sulfonylation of 5-bromo-7-azaindole (or analogous precursors) using sodium hydride (NaH) as a base and phenylsulfonyl chloride as the sulfonating agent . This method mirrors protocols for related pyrrolopyridine derivatives, though yields and purification steps may vary depending on substituent reactivity.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCQAYHYLHDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1-(phenylsulfonyl)-6-azaindole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azaindoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine and phenylsulfonyl groups play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- The phenylsulfonyl group enhances stability and electron-withdrawing effects, facilitating further functionalization (e.g., cross-coupling reactions).
- Bromine at the 5-position serves as a versatile handle for Suzuki-Miyaura or Ullmann-type couplings.
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine and Analogues
Key Findings:
Structural Variations :
- Ring Junction : The [2,3-c] isomer (target) exhibits distinct electronic properties compared to [2,3-b] analogs due to nitrogen atom positioning. For example, [2,3-b] derivatives form N–H⋯N hydrogen-bonded dimers in crystal structures , whereas [2,3-c] isomers may display altered packing or solubility.
- Substituents : The phenylsulfonyl group in the target compound enhances stability and modulates reactivity compared to alkyl (e.g., methyl) or ethynyl substituents.
Synthetic Routes :
- Sulfonylation (target compound) and alkylation (methyl derivative) proceed via nucleophilic substitution but differ in reagent compatibility. Methylation achieves higher yields (75%) , whereas sulfonylation often requires rigorous anhydrous conditions.
- Boronic ester derivatives (e.g., CAS 1357387-25-7) enable Suzuki couplings, whereas the target’s bromine allows direct cross-coupling without prior borylation .
Applications :
- The target compound’s bromine and sulfonyl group make it a versatile intermediate for drug discovery, particularly in kinase inhibitor development .
- Ethynyl-substituted analogs (e.g., compound 20a) are prioritized in SAR studies for optimizing binding affinity .
Reactivity Differences :
- Nitro-substituted derivatives (e.g., 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) are reduced to amines for further acylation, a pathway less explored in the target compound .
- Multi-halogenated analogs (e.g., 2-chloro-3-iodo derivatives) enable sequential functionalization, though steric hindrance may limit reactivity .
Biological Activity
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a unique structural arrangement that includes a pyrrolo[2,3-c]pyridine core, a bromine atom at the 5-position, and a phenylsulfonyl group. The presence of these functional groups suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C13H9BrN2O2S
- Molecular Mass : 337.19 g/mol
- CAS Number : 880769-95-9
Biological Activity Overview
Research into the biological activity of this compound has revealed its potential as an anticancer agent and its role in inhibiting various enzymatic pathways. The compound's structure allows for significant interaction with cellular targets, leading to various pharmacological effects.
Anticancer Activity
Several studies have assessed the anticancer properties of related compounds, indicating that derivatives of pyrrolo[2,3-c]pyridine exhibit notable cytotoxicity against various cancer cell lines. For instance:
- MCF7 (breast cancer) : Compounds similar to this compound demonstrated growth inhibition with GI50 values around 3.79 µM.
- NCI-H460 (lung cancer) : Related derivatives showed IC50 values ranging from 0.08 µM to 42.30 µM across different studies, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases such as Aurora-A and CDK2, which are critical in cancer cell proliferation.
- Induction of Apoptosis : Some studies have indicated that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
Data Table: Biological Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Kinase Inhibition |
| Compound B | NCI-H460 | 0.08 | Apoptosis Induction |
| Compound C | HepG2 | 0.71 | Anti-proliferative |
| Compound D | A549 | 26 | Autophagy Induction |
Case Studies
- Antitumor Efficacy : In a study published by Xia et al., derivatives similar to this compound were synthesized and screened against A549 lung cancer cells. The results indicated significant antitumor activity with IC50 values as low as 26 µM .
- Kinase Inhibition : Research conducted by Li et al. demonstrated that certain pyrrolo derivatives effectively inhibited Aurora-A kinase with an IC50 value of 0.067 µM, suggesting a strong potential for development as targeted cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
